4-(Bromomethyl)-2-chlorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2 |
InChI Key |
DAYKHHBVVMRITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 2 Chlorophenol
Direct Halogenation Approaches
Direct halogenation stands as a primary method for introducing bromine into the structure of 2-chlorophenol (B165306) derivatives. This can be accomplished by either electrophilic aromatic substitution on the phenol (B47542) ring or by radical-mediated bromination at the benzyylic position of a methyl-substituted precursor.
Bromination of Phenolic Precursors
The introduction of a bromine atom onto the aromatic ring of a phenolic precursor is a key step in one synthetic route to 4-(bromomethyl)-2-chlorophenol. This involves the careful control of reaction conditions to achieve the desired isomer.
Strategies for Regioselective Bromination of 2-Chlorophenol
The hydroxyl and chloro substituents on the phenol ring direct incoming electrophiles to specific positions. The hydroxyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. To synthesize 4-bromo-2-chlorophenol (B165030), the precursor to this compound, bromination must occur at the para-position relative to the hydroxyl group.
Achieving high regioselectivity in the bromination of 2-chlorophenol is crucial to maximize the yield of the desired 4-bromo-2-chlorophenol and minimize the formation of other isomers, such as 6-bromo-2-chlorophenol. google.com One strategy involves performing the reaction in the presence of a catalyst, such as triethylamine (B128534) hydrochloride, in an inert solvent like chlorobenzene (B131634). google.com This method has been shown to produce 4-bromo-2-chlorophenol with high purity and yield. google.com The reaction can also be carried out in the melt, just above the melting point of the reaction mixture, which can influence the selectivity of the bromination. google.com
The choice of solvent can also play a significant role. While non-polar solvents like carbon tetrachloride have been traditionally used, the use of polar aprotic solvents like dimethylformamide (DMF) can enhance para-selectivity in the bromination of phenols. wikipedia.orgkhanacademy.org Acidic conditions can also be employed to deactivate the ring towards bromination, allowing for more controlled and selective reactions. nih.gov
Evaluation of Brominating Agents (e.g., Elementary Bromine, N-Bromosuccinimide, Bromine Chloride)
Several brominating agents can be employed for the electrophilic bromination of phenols.
Elementary Bromine (Br₂): This is a common and effective brominating agent for phenols. google.com It can be used in the presence of a catalyst or in various solvents to achieve the desired bromination. google.comkhanacademy.org However, its high reactivity can sometimes lead to multiple brominations and the formation of byproducts. khanacademy.org
N-Bromosuccinimide (NBS): NBS is a versatile reagent used for both electrophilic aromatic bromination and radical benzylic bromination. wikipedia.orgnih.gov For the bromination of electron-rich aromatic compounds like phenols, NBS can provide good yields and high para-selectivity, particularly when DMF is used as the solvent. wikipedia.org It is considered a convenient and safer alternative to liquid bromine. masterorganicchemistry.com
Bromine Chloride (BrCl): This interhalogen compound can also be used as a brominating agent. However, its use in the bromination of 2-chlorophenol has been reported to yield a mixture of isomers, with 2-bromo-6-chlorophenol (B1265517) being a significant product, making it less ideal for selectively producing 4-bromo-2-chlorophenol. google.com
| Brominating Agent | Solvent | Conditions | Outcome |
| Elementary Bromine | Carbon Tetrachloride | Room Temperature | 87% yield of 4-bromo-2-chlorophenol. google.com |
| Elementary Bromine | Chlorobenzene | 5°C to 15°C, with triethylamine hydrochloride | 99.1% yield of 4-bromo-2-chlorophenol with low impurity. google.com |
| N-Bromosuccinimide | Acetonitrile | Room Temperature, with H₂SO₄ | Good yield of the monobrominated product. chemicalbook.com |
| Bromine Chloride | Carbon Tetrachloride | 0°C | Mixture of isomers, with significant 2-bromo-6-chlorophenol formation. google.com |
Impact of Catalysts and Reaction Conditions on Bromination Selectivity and Yield
Catalysts and reaction conditions are pivotal in directing the bromination of 2-chlorophenol towards the desired 4-bromo isomer.
The use of a phase-transfer catalyst, such as triethylamine hydrochloride or ethyl-trimethyl ammonium (B1175870) bromide, in conjunction with an inert solvent like chlorobenzene or methylene (B1212753) chloride, has been shown to significantly enhance the yield and purity of 4-bromo-2-chlorophenol. google.com A patented method describes the use of a nano-positioning catalyst, a mixture of cupric chloride, zinc chloride, and silver chloride, to achieve a product purity of over 97.5% and a yield of over 97%. google.com The reaction temperature is also a critical parameter; lower temperatures (0-20°C) are generally preferred to control the reaction rate and improve selectivity. google.com
Visible light-induced photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.orgnih.gov Using a ruthenium complex as a photocatalyst and a bromine source like CBr₄, this method allows for the in-situ generation of the brominating species, offering high chemoselectivity under operationally simple conditions. beilstein-journals.orgnih.gov
Benzylic Bromination in Substituted Aromatic Systems
An alternative synthetic route to this compound involves the benzylic bromination of 2-chloro-4-methylphenol (B1207291). nih.gov This approach focuses on the selective halogenation of the methyl group attached to the benzene (B151609) ring.
Photochemical and Radical-Initiated Benzylic Bromination
Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical halogenation. libretexts.org This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions. wikipedia.orgmasterorganicchemistry.com
Photochemical Bromination: The reaction can be initiated by light, which causes the homolytic cleavage of the bromine source to generate bromine radicals. rsc.orgbohrium.com This method avoids the need for chemical radical initiators and can be performed in environmentally friendly solvents like acetonitrile. bohrium.comorganic-chemistry.org Continuous flow photochemical processes have been developed to improve safety, efficiency, and scalability. rsc.orgorganic-chemistry.org
Radical-Initiated Bromination: Chemical radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are commonly used to start the radical chain reaction. wikipedia.orgcsbsju.edu The reaction is typically performed by refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride. wikipedia.org However, due to the toxicity of CCl₄, alternative solvents like 1,2-dichlorobenzene (B45396) and diethyl carbonate have been explored and shown to be effective. researchgate.netresearchgate.net Microwave-assisted radical bromination has also been developed as a faster and higher-yielding alternative to conventional heating. researchgate.net
The presence of electron-withdrawing groups on the aromatic ring can make benzylic bromination more difficult, sometimes requiring harsher reaction conditions. google.com Conversely, electron-rich toluene (B28343) derivatives may be prone to competing aromatic bromination. organic-chemistry.org
| Bromination Method | Reagents | Conditions | Key Features |
| Photochemical | NBS, Light | Acetonitrile | Avoids toxic solvents and radical initiators. organic-chemistry.org |
| Photochemical | NaBrO₃, HBr, Light | Continuous Flow | High throughput and efficient mass utilization. rsc.org |
| Radical-Initiated | NBS, AIBN | Carbon Tetrachloride (reflux) | Classic Wohl-Ziegler conditions. wikipedia.org |
| Radical-Initiated | NBS, Tetrachlorosilane | Acetonitrile (room temp) | Mild and efficient, avoids CCl₄. sciforum.net |
| Radical-Initiated | NBS, AIBN | 1,2-Dichlorobenzene | High-yielding and less toxic solvent. researchgate.net |
| Microwave-Assisted | NBS | Diethyl Carbonate | Faster reaction time and higher yield. researchgate.net |
Continuous Flow Synthesis Protocols for Benzylic Halogenation
While specific continuous flow protocols for the direct benzylic halogenation of a suitable precursor to form this compound are not extensively detailed in the provided information, the principles of continuous flow chemistry are well-suited for such transformations. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for selective halogenation reactions and minimizing the formation of byproducts. This methodology is particularly advantageous for exothermic reactions like bromination, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, improving safety and product selectivity.
Functional Group Interconversion Strategies
An alternative to direct halogenation is the synthesis of this compound through the interconversion of functional groups on a pre-existing aromatic scaffold.
Alkylation of Phenolic Compounds with Halogenated Alkyl Moieties under Basic Conditions
The alkylation of phenols is a fundamental reaction in organic synthesis for the formation of ethers. researchgate.netppor.az In the context of synthesizing derivatives related to this compound, this strategy would typically involve the reaction of a phenoxide ion with an appropriate alkylating agent. researchgate.net For instance, the O-alkylation of 4-bromo-2-chlorophenol could be achieved by deprotonating the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack a haloalkyl species. The choice of base and solvent is critical to control the regioselectivity (O-alkylation vs. C-alkylation) and reaction efficiency. researchgate.net
A variety of bases can be employed, with potassium carbonate being a common choice in solvent-free conditions. researchgate.net The use of phase-transfer catalysts can also facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. researchgate.net
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally friendly procedures.
Development of One-Pot Synthesis Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. While a specific one-pot procedure for this compound is not explicitly described, the concept can be applied to its synthesis. For instance, a tandem reaction sequence could be envisioned where a precursor is first brominated and then subjected to a subsequent transformation in the same pot. lookchem.com The development of such procedures requires careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps.
Implementation of Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of phenolic compounds, this can involve the use of greener solvents, catalysts, and energy sources. nih.gov
For example, the use of organic carbonates as reaction media is a greener alternative to traditional volatile organic solvents. Organic carbonates are often biodegradable, have low toxicity, and can sometimes enhance reaction rates and selectivities. While not specifically documented for the synthesis of this compound, the exploration of such green solvents is a promising area for future research.
Another green approach is the use of biocatalysts, such as enzymes. For example, laccase from the fungus Rhizoctonia praticola can catalyze the copolymerization of 4-bromo-2-chlorophenol with other phenols, offering a sustainable route to polymeric materials. sigmaaldrich.comchemicalbook.com
Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Chlorophenol
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group of 4-(bromomethyl)-2-chlorophenol serves as a primary site for nucleophilic substitution reactions. The nature of these reactions is heavily influenced by the reaction conditions and the stability of the intermediates formed.
Exploration of SN1 and SN2 Reaction Pathways
The benzylic position of the bromomethyl group makes it susceptible to both SN1 and SN2 reaction mechanisms. youtube.comquora.com The SN1 pathway involves the formation of a benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. quora.comncert.nic.in This pathway is favored under conditions that promote carbocation formation, such as the use of polar protic solvents and weakly basic nucleophiles. byjus.comyoutube.comyoutube.com
Conversely, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com For this compound, the presence of substituents on the aromatic ring can influence the relative rates of these two pathways.
Reactions that can proceed by either an SN1 or SN2 mechanism are sometimes referred to as "borderline" or mixed-mechanism reactions. inflibnet.ac.in In these cases, both pathways may operate concurrently, leading to a mixture of products with both retained and inverted stereochemistry if the starting material is chiral. inflibnet.ac.in
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate | Tertiary > Secondary > Primary (more stable carbocation) masterorganicchemistry.com | Primary > Secondary (less steric hindrance) ncert.nic.in |
| Nucleophile | Weak (e.g., H₂O, ROH) byjus.com | Strong (e.g., CN⁻, OH⁻) byjus.com |
| Solvent | Polar Protic (e.g., water, ethanol) byjus.comyoutube.com | Polar Aprotic (e.g., acetone (B3395972), DMF) youtube.com |
| Leaving Group | Good leaving groups (weak bases) favor both (I⁻ > Br⁻ > Cl⁻ > F⁻) libretexts.org |
Comparative Analysis of Leaving Group Abilities (Bromine vs. Chlorine)
In nucleophilic substitution reactions, the facility of the reaction is significantly dependent on the nature of the leaving group. Generally, weaker bases are better leaving groups. libretexts.org When comparing bromine and chlorine, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). quora.comreddit.com This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making bromide a weaker conjugate base. quora.com
The better leaving group ability of bromide translates to faster reaction rates in both SN1 and SN2 reactions involving this compound compared to its chlorinated analog, 4-(chloromethyl)-2-chlorophenol. libretexts.org This is because the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond.
Aromatic Reactivity and Electronic Effects
The substituents on the benzene (B151609) ring of this compound exert significant electronic and steric effects that influence its reactivity.
Impact of Halogen and Hydroxyl Substituents on Aromatic Ring Activation/Deactivation
The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. chemicalforums.com Conversely, the chlorine (-Cl) atom is a deactivating, ortho-, para-directing group. chemicalforums.com While it withdraws electron density inductively due to its electronegativity, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. chemicalforums.com
In this compound, the activating effect of the hydroxyl group generally outweighs the deactivating effect of the chlorine atom, making the ring more susceptible to electrophilic aromatic substitution than benzene itself. chemicalforums.com The directing effects of these two groups are cooperative, both directing to the positions ortho and para to themselves.
Steric and Electronic Effects of Remote Substituents on Reaction Efficiency
The substituents on the aromatic ring also have a remote effect on the reactivity of the bromomethyl group. Electron-donating groups on the ring, particularly at the para position relative to the benzylic carbon, can stabilize the developing positive charge in the transition state of an SN1 reaction, thus accelerating the rate. colorado.eduyoutube.com Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the SN1 reaction. colorado.edu
For SN2 reactions, the electronic effects are less pronounced but still present. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially favoring an SN2 attack. youtube.com Steric hindrance from bulky substituents near the reaction center can impede the backside attack required for an SN2 mechanism, thereby favoring an SN1 pathway if a stable carbocation can be formed. youtube.com
| Substituent | Electronic Effect on Aromatic Ring | Effect on Benzylic Substitution |
|---|---|---|
| -OH (hydroxyl) | Activating, ortho, para-directing chemicalforums.com | Can stabilize carbocation (SN1) through resonance |
| -Cl (chloro) | Deactivating, ortho, para-directing chemicalforums.com | Inductively destabilizes carbocation (SN1) |
| -CH₂Br (bromomethyl) | Weakly deactivating | Primary site for nucleophilic attack |
Catalyzed Transformations
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling selective and efficient transformations at its various reactive sites. Palladium and copper catalysts, in particular, have been instrumental in developing sophisticated derivatization strategies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used for the arylation of aryl halides. mdpi.comorganic-chemistry.org For a molecule like this compound, the chloro-substituent on the aromatic ring can serve as a handle for such transformations. The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.org
The general catalytic cycle for Suzuki coupling proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. mdpi.comnih.gov The reactivity of aryl halides in Suzuki coupling is typically I > Br > Cl, which suggests that activating the C-Cl bond in this compound would require specific and optimized conditions, potentially more forcing than those for aryl bromides. researchgate.net
In some cases involving multiple halide sites, selective coupling can be achieved. For example, studies on related polyhalogenated compounds have shown that reaction conditions can be tuned to favor coupling at one position over another. nih.govnih.gov While the C-Cl bond is less reactive than a C-Br bond, its coupling is feasible and provides a direct route to biaryl structures, introducing molecular complexity and allowing for the synthesis of a wide array of derivatives. researchgate.net
Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides This table presents a generalized summary of conditions often used for Suzuki coupling reactions involving aryl halides, based on common literature practices.
| Component | Example | Purpose/Role | Citation |
| Aryl Halide | Aryl Chloride/Bromide | Substrate providing one of the coupling partners. | researchgate.net |
| Boron Reagent | Arylboronic Acid | Substrate providing the second coupling partner. | organic-chemistry.org |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition/reductive elimination cycle. | mdpi.comnih.gov |
| Ligand | PPh₃, PCy₃ | Stabilizes the palladium center and influences its reactivity. | nih.gov |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron reagent to facilitate transmetalation. | mdpi.comrsc.org |
| Solvent | Toluene (B28343), Dioxane, Ethanol | Solubilizes reactants and facilitates the reaction. | mdpi.comnih.gov |
Copper-catalyzed reactions offer an efficient pathway for constructing complex molecular architectures through domino (or cascade) reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgnih.gov These processes are highly atom-economical and can generate significant molecular complexity from relatively simple starting materials. For a substrate like this compound, the presence of multiple reactive sites—the phenolic hydroxyl, the aryl chloride, and the benzylic bromide—makes it an ideal candidate for copper-catalyzed domino strategies.
Copper catalysts are particularly effective in promoting C-O and C-N cross-coupling reactions. rsc.orgnih.gov A hypothetical domino reaction involving this compound could be initiated by a copper-catalyzed coupling. For example, an initial intermolecular C-O coupling between the phenolic hydroxyl group and another reagent could be followed by an intramolecular cyclization involving the bromomethyl group to form a benzo-fused cyclic ether. rsc.org Alternatively, copper catalysis can facilitate domino sequences involving halide exchange followed by coupling, such as a halide exchange-cyanation process. nih.gov
The development of such domino reactions often involves a copper(I) or copper(II) salt, often in the presence of a ligand like N,N'-dimethylethylenediamine, to facilitate the catalytic cycle. rsc.orgnih.gov These reactions can lead to the formation of diverse heterocyclic structures, such as oxindoles or furans, depending on the coupling partners and reaction design. rsc.orgwiley-vch.de
Radical Reaction Pathways and Polymerization Initiation
The benzylic bromide functional group in this compound is a key feature that enables its participation in radical reactions, most notably as an initiator in controlled radical polymerization.
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. researchgate.netresearchgate.net One of the most robust CRP methods is Atom Transfer Radical Polymerization (ATRP), which typically employs an alkyl halide as an initiator and a transition metal complex, commonly copper-based, as the catalyst. cmu.educmu.edu
The this compound molecule is well-suited to act as an initiator for ATRP. The process is initiated by the homolytic cleavage of the carbon-bromine bond in the bromomethyl group, facilitated by a copper(I) complex (e.g., CuBr complexed with a ligand like 2,2'-bipyridine). This generates a carbon-centered radical that can then propagate by adding to monomer units. The resulting higher-valent copper(II) species (e.g., CuBr₂) acts as a deactivator, reversibly converting the propagating radical back into a dormant halogen-capped polymer chain. cmu.edu This dynamic equilibrium between active (radical) and dormant species is the key to controlling the polymerization process. cmu.edu
The use of a functional initiator like this compound allows for the synthesis of polymers with a specific end-group—in this case, a 2-chloro-4-hydroxyphenyl moiety. This terminal functional group can be used for subsequent modifications, such as grafting the polymer onto surfaces or conjugating it with other molecules. The molecular weight of the resulting polymer is determined by the ratio of the consumed monomer to the initial concentration of the initiator. cmu.edu
Table 2: Key Components of an ATRP System Using a Benzylic Bromide Initiator This table outlines the fundamental components and their functions in a typical Atom Transfer Radical Polymerization setup.
| Component | Example | Function in ATRP | Citation |
| Monomer | Styrene, Methyl Methacrylate (MMA) | The building block of the polymer chain. | cmu.edu |
| Initiator | This compound | Source of the initial radical; determines the polymer chain end-group. | epa.gov |
| Catalyst | CuBr | The transition metal complex that mediates the activation/deactivation cycle. | cmu.edu |
| Ligand | 2,2'-bipyridine (bipy) | Solubilizes and modulates the redox potential of the copper catalyst. | epa.gov |
| Deactivator | CuBr₂/Ligand | The higher oxidation state metal complex that deactivates propagating radicals. | cmu.edu |
| Solvent | Toluene, Anisole | Provides the reaction medium. | nih.gov |
Computational Chemistry Insights into Reactivity
Computational methods, particularly those based on Density Functional Theory (DFT), provide powerful insights into the electronic structure and reactivity of molecules. For this compound, these tools can predict reaction pathways and explain observed chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational reactivity analysis. slideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The energy and spatial distribution of these orbitals are critical indicators of a molecule's electrophilic and nucleophilic sites. researchgate.net
Nucleophilicity and the HOMO: The HOMO is the orbital most likely to donate electrons. researchgate.net For this compound, particularly in its deprotonated phenoxide form, the HOMO is expected to have significant electron density on the oxygen atom and the aromatic ring. This indicates that these sites are the most nucleophilic and are likely points of attack for electrophiles.
Electrophilicity and the LUMO: The LUMO is the orbital most capable of accepting electrons. youtube.comresearchgate.net In this compound, the LUMO is anticipated to be primarily localized on the antibonding σ* orbital of the C-Br bond within the bromomethyl group. This low-energy LUMO makes the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles, leading to substitution of the bromide.
By analyzing the FMOs, one can rationalize the distinct reactivity of the different functional groups. The high electrophilicity of the bromomethyl carbon explains its role in nucleophilic substitution reactions and as an ATRP initiator. The nucleophilic character of the phenol (B47542) group explains its reactivity in Williamson ether synthesis or C-O coupling reactions. FMO analysis can thus guide the strategic design of reactions by identifying the most favorable sites for electrophilic or nucleophilic attack. mdpi.comlibretexts.org
Table 3: Conceptual FMO Analysis of this compound Reactive Sites This table provides a conceptual summary of the expected Frontier Molecular Orbital characteristics and their implications for the molecule's reactivity.
| Functional Group | Associated Orbital | Predicted Character | Implied Reactivity | Citation |
| Bromomethyl (-CH₂Br) | LUMO (C-Br σ) | Highly Electrophilic | Site for nucleophilic attack; initiation site for ATRP. | youtube.comresearchgate.net |
| Phenol (-OH) | HOMO (Oxygen lone pair, π-system) | Nucleophilic (especially as phenoxide) | Site for electrophilic attack (e.g., alkylation, acylation). | researchgate.net |
| Aryl Chloride (-Cl) | LUMO (C-Cl σ) | Moderately Electrophilic | Site for nucleophilic aromatic substitution or cross-coupling. | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping to Identify Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the reactivity of a molecule. mdpi.com It provides a three-dimensional map of the electrostatic potential on the surface of a molecule, which is generated by the molecule's electrons and nuclei. preprints.org This map is crucial for predicting how a molecule will interact with other chemical species. mdpi.com
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red, orange, and yellow colors represent negative potential, indicating areas that are rich in electrons. preprints.org These electron-rich regions are susceptible to electrophilic attack, meaning they are likely to react with electron-seeking species. researchgate.net Conversely, blue and green colors denote positive potential, highlighting electron-deficient areas. preprints.org These regions are prone to nucleophilic attack, where they will attract species with an excess of electrons. researchgate.net
For a molecule like this compound, an MEP map would reveal the most probable sites for chemical reactions. The oxygen atom of the hydroxyl group and the regions of the benzene ring rich in electron density would likely be depicted in shades of red, indicating a negative electrostatic potential and a propensity for electrophilic attack. In contrast, the hydrogen atom of the hydroxyl group and the bromomethyl group would likely show a positive potential (blue/green), marking them as sites for nucleophilic attack.
Illustrative MEP Data for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Oxygen of Hydroxyl Group | Highly Negative | Red | Prone to Electrophilic Attack |
| Aromatic Ring (π-system) | Negative | Yellow/Orange | Prone to Electrophilic Attack |
| Hydrogen of Hydroxyl Group | Positive | Blue | Prone to Nucleophilic Attack |
| Bromomethyl Group (CH2Br) | Positive | Green/Blue | Prone to Nucleophilic Attack |
Calculation of Electronic Chemical Potential (μ) and Related Reactivity Descriptors
To further quantify the reactivity of this compound, a range of electronic reactivity descriptors can be calculated using quantum chemical methods. imist.ma These descriptors provide a more quantitative insight into the molecule's stability and reactivity than MEP mapping alone. The fundamental descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma
The electronic chemical potential (μ) is a key descriptor that measures the tendency of electrons to escape from a system. imist.ma It is calculated as the negative of electronegativity (χ) and can be approximated by the average of the HOMO and LUMO energies:
μ = -χ = (EHOMO + ELUMO) / 2
A higher (less negative) chemical potential indicates a greater tendency to donate electrons, suggesting nucleophilic character. Conversely, a lower (more negative) chemical potential points to a higher tendency to accept electrons, indicating electrophilic character. imist.ma
Other important reactivity descriptors include:
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger energy gap (ΔE = ELUMO - EHOMO) corresponds to greater hardness and lower reactivity. imist.maη = (ELUMO - EHOMO) / 2
Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. imist.ma
Electrophilicity Index (ω): This global index quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness. imist.maω = μ² / (2η)
Illustrative Reactivity Descriptors for Phenolic Compounds
The following table presents example data for different phenolic compounds to illustrate how these descriptors are used to compare reactivity. The values are hypothetical in the context of a direct study on this compound but are based on the trends observed for similar molecules. imist.ma
| Compound | EHOMO (eV) | ELUMO (eV) | μ (eV) | η (eV) | ω (eV) |
| Phenol | -6.5 | -0.5 | -3.5 | 3.0 | 2.04 |
| 2-Chlorophenol (B165306) | -6.7 | -0.8 | -3.75 | 2.95 | 2.38 |
| 4-Bromophenol | -6.6 | -0.7 | -3.65 | 2.95 | 2.26 |
| This compound | -6.8 | -1.0 | -3.9 | 2.9 | 2.62 |
Note: The values for this compound are hypothetical and for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are a powerful methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. ekb.eg This approach is a specific application of the broader Quantitative Structure-Property Relationship (QSPR) concept. ekb.eg
In a QSRR study, the "structure" is represented by a set of numerical parameters known as molecular descriptors. These descriptors can encode various aspects of the molecule's topology, geometry, and electronic properties. The "reactivity" is a measurable quantity, such as the rate constant of a chemical reaction. rsc.org
The primary goal of a QSRR study is to develop a predictive model that can estimate the reactivity of new, unmeasured compounds based solely on their structural descriptors. ekb.eg These models are typically developed using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods such as Artificial Neural Networks (ANN). ekb.eg
For a series of substituted phenols, including derivatives like this compound, a QSRR study could be designed to predict their reactivity in a specific reaction, for example, their reaction with a particular electrophile or their acidity (pKa). The descriptors in such a model might include:
Electronic descriptors: Hammett constants, calculated atomic charges, dipole moment.
Steric descriptors: Sterimol parameters, molecular volume.
Topological descriptors: Connectivity indices.
A successful QSRR model can provide valuable insights into the reaction mechanism by identifying the key structural features that govern reactivity. rsc.org For instance, a strong correlation with electronic descriptors would suggest that the reaction is primarily controlled by electronic effects.
Illustrative QSRR Model Equation
An example of a simple linear QSRR model for predicting the reaction rate constant (log k) of a series of phenolic compounds could be:
log k = c0 + c1σ + c2Es + c3μ
Where:
log k is the logarithm of the reaction rate constant.
σ is the Hammett substituent constant (an electronic descriptor).
Es is the Taft steric parameter.
μ is the electronic chemical potential.
c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis of the data.
This equation would allow for the prediction of the reactivity of other phenolic compounds, including this compound, once the relevant descriptors are calculated.
Derivatization Strategies for Analytical and Synthetic Enhancement
Charge-Tagged Derivatization for Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. Charge-tagged derivatization involves attaching a permanently charged moiety to the analyte of interest. This ensures that the analyte is readily ionized and can be detected with high sensitivity, particularly in electrospray ionization mass spectrometry (ESI-MS).
The Williamson ether synthesis, a classic organic reaction, can be adapted for the selective derivatization of phenols for mass spectrometric analysis. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. By using an alkyl halide that contains a permanently charged group, a charge-tagged derivative is formed.
Research has demonstrated the use of an imidazolium-tagged bromobenzyl compound for the selective derivatization of phenols. This approach allows for the analysis of phenol impurities in complex matrices, such as jet fuel, using ESI-MS. The permanent positive charge of the imidazolium (B1220033) tag ensures efficient ionization and detection. This strategy is applicable to 4-(bromomethyl)-2-chlorophenol, where the phenolic hydroxyl group can be deprotonated and reacted with a charge-tagged alkylating agent.
Optimization of Derivatization Protocols
The efficiency and effectiveness of any derivatization reaction are highly dependent on various parameters that must be carefully optimized to achieve the desired analytical performance. Key factors that are commonly optimized include:
Reagent Concentration: An excess of the derivatizing reagent is often used to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis and may need to be removed prior to injection.
Reaction Temperature and Time: The rate of derivatization is influenced by both temperature and time. These parameters need to be optimized to ensure a complete and rapid reaction without causing degradation of the analyte or the derivative. For example, the pentafluorobenzylation of phenols was optimized at 80°C for 5 hours.
pH and Solvent: The pH of the reaction medium is critical for reactions involving the deprotonation of the phenolic hydroxyl group, such as in acetylation and Williamson ether synthesis. nih.gov The choice of solvent can also significantly impact the reaction rate, as seen in the silylation of chlorophenols with BSTFA, where acetone (B3395972) was found to be the most effective solvent.
Catalyst: Some derivatization reactions may require a catalyst to proceed at a reasonable rate. The type and concentration of the catalyst must be optimized.
Extraction and Clean-up: After derivatization, the product may need to be extracted into a suitable solvent and purified to remove excess reagents and by-products that could interfere with the analysis.
Table 2: General Parameters for Optimization of Derivatization Protocols
| Parameter | Considerations for Optimization |
| Reagent Concentration | Ensure complete reaction without introducing interference. |
| Reaction Temperature | Balance reaction rate with potential for analyte/derivative degradation. |
| Reaction Time | Achieve complete derivatization in a practical timeframe. |
| pH | Critical for reactions involving deprotonation of the phenol. |
| Solvent | Can significantly influence reaction kinetics. |
| Catalyst | May be required to facilitate the reaction. |
| Post-Reaction Treatment | Extraction and clean-up to remove interfering substances. |
Kinetics and Stoichiometry of Derivatization Reactions
The kinetics and stoichiometry of derivatization reactions involving this compound are crucial for optimizing reaction conditions to ensure complete and rapid conversion to the desired derivative. While specific kinetic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on similar halogenated phenols.
The derivatization of the hydroxyl group in phenols is often an equilibrium reaction. To drive the reaction to completion, an excess of the derivatizing reagent is typically used, shifting the equilibrium towards the product side. The stoichiometry of the reaction is generally a 1:1 molar ratio between the phenolic hydroxyl group and the derivatizing agent's reactive site. However, in practice, a significant molar excess of the reagent is employed to ensure a quantitative reaction, especially when dealing with trace-level analysis.
One of the most common derivatization methods for phenols is silylation. For chlorophenols, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be exceptionally rapid. In a suitable solvent such as acetone, the reaction can reach completion quantitatively in as little as 15 seconds at room temperature. nih.gov This rapid reaction rate is highly advantageous for high-throughput analytical applications. In contrast, the same reaction in other solvents like dichloromethane (B109758) or hexane (B92381) can take over an hour to complete. nih.gov
Another common derivatization reaction is acylation. For instance, the reaction of chlorophenols with 4-nitrobenzoyl chloride (4-NB-Cl) to form the corresponding esters has been studied. The reaction time for this derivatization is also relatively short, with the reaction reaching a plateau within 0.5 to 1 minute. scirp.org
The bromination of phenols, an electrophilic substitution reaction on the aromatic ring, provides further insight into the reactivity of such compounds. The reaction of phenol with bromine water is instantaneous and leads to the formation of a trisubstituted product. youtube.com This highlights the high reactivity of the phenolic ring, which needs to be considered when selecting derivatization strategies to avoid unwanted side reactions.
The table below summarizes the reaction times for the derivatization of chlorophenols with different reagents, which can be considered indicative for this compound.
| Derivatizing Reagent | Substrate Class | Reaction Time | Temperature |
| BSTFA | Chlorophenols | 15 seconds (in acetone) | Room Temperature |
| 4-NB-Cl | Chlorophenols | 0.5 - 1 minute | Room Temperature |
Evaluation of Reagent Compatibility and Stability of Derivatized Products
The choice of a derivatizing reagent for this compound must take into account the compatibility of the reagent with both the phenolic hydroxyl group and the other substituents on the aromatic ring, namely the chloro and bromomethyl groups. The stability of the resulting derivative is also a critical factor, particularly for analytical applications where samples may need to be stored before analysis.
A variety of reagents are available for the derivatization of the phenolic hydroxyl group. These can be broadly categorized into silylating agents, acylating agents, and alkylating agents. gcms.cz
Silylating Agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing phenols. nih.govresearchgate.net They react with the hydroxyl group to form trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers, respectively. These derivatives are generally more volatile and thermally stable, making them suitable for gas chromatography (GC) analysis. gcms.cz However, trimethylsilyl derivatives can sometimes be susceptible to hydrolysis and may require prompt analysis or careful storage conditions, such as the removal of excess moisture. nih.gov The tert-butyldimethylsilyl derivatives are generally more stable. researchgate.net
Acylating Agents: Acetic anhydride (B1165640) and perfluorinated anhydrides like heptafluorobutyric anhydride (HFBA) are common acylating reagents. gcms.cz They convert the hydroxyl group into an ester. Perfluoroacyl derivatives are particularly useful for electron capture detection (ECD) in GC due to the presence of multiple halogen atoms, which significantly enhances the detector response. gcms.cz Pentafluorobenzyl bromide (PFB-Br) can also be used to form pentafluorobenzyl ethers, which are stable and exhibit excellent chromatographic properties. greyhoundchrom.com
Alkylating Agents: Alkylating agents can also be employed, though they are sometimes less common for routine analytical derivatization of phenols compared to silylation and acylation.
The stability of the derivatized product is a key consideration. While silyl (B83357) derivatives can be less stable, a method to enhance their long-term stability involves the hydrolysis of the excess silylating reagent with a small amount of water, followed by drying. nih.gov The stability of derivatives formed with acylating agents can vary. For example, some acylated derivatives can be stored for extended periods under appropriate conditions.
The table below provides an overview of common derivatizing reagents for phenols and the stability of their derivatives.
| Derivatizing Reagent | Derivative Type | Stability | Analytical Suitability |
| BSTFA | Trimethylsilyl ether | Moderate, sensitive to moisture | GC-MS, GC-FID |
| MTBSTFA | tert-Butyldimethylsilyl ether | High | GC-MS |
| Acetic Anhydride | Acetate ester | Good | GC-MS, HPLC-UV |
| PFB-Br | Pentafluorobenzyl ether | High | GC-ECD, GC-MS |
Solvent Selection and Temperature Control in Derivatization Processes
The selection of an appropriate solvent and the control of temperature are critical parameters that can significantly influence the rate, efficiency, and selectivity of derivatization reactions for this compound.
Solvent Selection:
The solvent plays a multifaceted role in a derivatization reaction. It must dissolve the analyte and the reagent, and it can also influence the reaction mechanism and kinetics. The rates of reactions involving phenols can be profoundly affected by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. nih.gov
For silylation reactions of chlorophenols, the choice of solvent has a dramatic impact on the reaction rate. Acetone has been found to be the fastest solvent for the silylation of chlorophenols with BSTFA, leading to complete reaction in under a minute. nih.gov This is significantly faster than in less polar solvents like dichloromethane or hexane, where the reaction can take over an hour. nih.gov The use of mixed solvents containing a high percentage of acetone (e.g., >60% v/v) can also achieve rapid derivatization. nih.gov The polarity of the solvent can also affect the reaction rates of phenols with free radicals, with different mechanisms being favored in different solvent environments. nih.govdntb.gov.ua
In HPLC-based methods, the derivatization is often carried out in a buffered aqueous solution or a mixture of an organic solvent and a buffer to control the pH. For example, the derivatization of chlorophenols with 4-nitrobenzoyl chloride is performed in a borate (B1201080) buffer (pH 8.5). scirp.org
Temperature Control:
Temperature is another key parameter that governs the kinetics of the derivatization reaction. While many derivatization reactions for phenols can be carried out at room temperature, others may require heating to proceed at a reasonable rate and to completion. nih.govscirp.org
For instance, the rapid silylation of chlorophenols with BSTFA in acetone occurs at room temperature. nih.gov However, for other silylating agents like MTBSTFA, the optimal temperature can vary depending on the specific analyte and may range from room temperature to over 100°C. For example, the derivatization of some phenolic compounds with MTBSTFA has been optimized at temperatures between 80°C and 130°C with reaction times ranging from 1 to 4 hours. researchgate.net
The influence of temperature on the extraction of phenolic compounds has also been studied, with optimal temperatures often falling in a moderate range (e.g., 35-60°C) to maximize recovery without causing degradation of the analytes. nih.govresearchgate.net This suggests that for derivatization reactions, excessive temperatures should be avoided to prevent potential degradation of this compound or its derivative.
The following table summarizes the influence of solvent and temperature on the derivatization of chlorophenols.
| Derivatization Reaction | Solvent | Temperature | Effect on Reaction |
| Silylation with BSTFA | Acetone | Room Temperature | Very fast reaction rate (seconds) |
| Silylation with BSTFA | Dichloromethane/Hexane | Room Temperature | Slow reaction rate (>1 hour) |
| Acylation with 4-NB-Cl | Borate Buffer (pH 8.5) | Room Temperature | Rapid reaction (minutes) |
| Silylation with MTBSTFA | Various | 80 - 130 °C | Dependent on analyte, requires heating |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. inpressco.com By approximating the electron density, DFT can efficiently find the lowest energy structure (the optimized geometry) of a molecule. A popular and effective approach combines the B3LYP exchange-correlation functional with a split-valence basis set, such as 6-31G(d,p) or 6-311++G(2d,2p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govresearchgate.netsphinxsai.com
For 4-(Bromomethyl)-2-chlorophenol, a key aspect of geometry optimization is conformational analysis. The molecule possesses flexibility, primarily around the C-C and C-O single bonds of the bromomethyl and hydroxyl groups, respectively. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify all stable conformers and the transition states that separate them. This analysis determines the global minimum energy conformation—the most likely structure of an isolated molecule—and the relative energies of other low-lying conformers. While specific DFT studies on this compound are not prominent in the literature, the methodology is well-established. For instance, in studies of related halogenated phenols, DFT is routinely used to calculate bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. nih.gov
To illustrate the typical output of such a calculation, the table below shows representative optimized geometric parameters for a related halophenol, calculated using DFT methods.
| Parameter | Bond/Angle | Calculated Value (Illustrative Example) |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C-C-O | 119.5° |
| Dihedral Angle | C-C-O-H | 0.0° or 180.0° |
| This table is for illustrative purposes and shows typical values for a halogenated phenol (B47542), not specific experimental or calculated data for this compound. |
Vibrational analysis is a critical output of quantum chemical calculations, providing a direct link between a computed molecular structure and its experimental vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Following a successful geometry optimization, a frequency calculation is performed to ensure the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational modes. researchgate.net
The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the approximations in the method and the neglect of anharmonicity. nih.gov The resulting scaled frequencies and their corresponding intensities (IR) and scattering activities (Raman) can be used to simulate theoretical spectra. nih.gov These simulated spectra are invaluable for assigning the vibrational bands observed in experimental spectra. nih.govcapes.gov.br A detailed interpretation is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.gov
While a specific vibrational analysis for this compound is not available, the table below demonstrates how theoretical and experimental data are compared for a similar molecule, p-bromophenoxyacetic acid. nih.gov
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (PED) |
| O-H Stretch | 3420 (IR) | 3445 | ν(O-H) |
| C=C Stretch | 1590 (IR) | 1592 | ν(C=C) aromatic |
| C-Br Stretch | 680 (Raman) | 678 | ν(C-Br) |
| This table is an illustrative example based on data for p-bromophenoxyacetic acid to demonstrate the application of vibrational analysis. nih.gov |
Ab initio (from first principles) methods are a class of quantum chemical calculations that, unlike DFT, are based purely on the fundamental laws of quantum mechanics without reliance on empirically fitted parameters. High-level composite methods such as Weizmann-n (Wn) or Complete Basis Set (CBS) approaches aim for "chemical accuracy" (typically within ~1 kcal/mol of experimental values) for thermochemical properties like enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°p). osti.govnih.gov
While specific high-accuracy thermochemical data for this compound are not documented in available literature, the established protocols can be applied to determine its thermodynamic stability and behavior at different temperatures. aip.orgresearchgate.net
| Thermochemical Property | Description | Importance |
| Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |
| Standard Entropy (S°) | A measure of the molecular disorder or the number of accessible microstates. | Crucial for calculating Gibbs free energy and reaction equilibria. For flexible molecules, includes conformational entropy. acs.org |
| Heat Capacity (C°p) | The amount of heat required to raise the temperature of one mole of the substance by one degree at constant pressure. | Describes how the molecule's energy changes with temperature. |
| This table describes key thermochemical properties that can be calculated using high-accuracy ab initio methods. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use the principles of computational chemistry to study systems at the molecular level, including the interactions between multiple molecules that govern condensed-phase properties like crystal structure.
The substituents on the aromatic ring of this compound (–OH, –Cl, –CH₂Br) create a complex landscape of possible intermolecular interactions that dictate its solid-state packing and physical properties. The hydroxyl group is a classic hydrogen bond donor and acceptor. The halogen atoms, chlorine and bromine, can also participate in significant non-covalent interactions known as halogen bonds.
A halogen bond occurs when an electropositive region on a halogen atom (the σ-hole) interacts with a nucleophilic (electron-rich) site on an adjacent molecule, such as an oxygen or another halogen atom. mdpi.com These interactions are directional and can be surprisingly strong. Computational studies on related dihalogenated phenols have shown that bromine, in particular, has a strong tendency to form short, stabilizing contacts with oxygen atoms (Br···O). mdpi.com These are classified as Type II interactions, where the C-X···Nu (X=halogen, Nu=nucleophile) angle is nearly linear (~180°), distinguishing them from weaker, dispersion-dominated Type I contacts. mdpi.comresearchgate.net
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions, providing insight into their relative strengths and influence on crystal packing. mdpi.comnih.gov For this compound, one would expect a competition between strong O-H···O hydrogen bonds and various halogen-involved interactions, including C-Cl···O, C-Br···O, and potentially C-Br···Cl contacts.
| Interaction Type | Donor/Acceptor Example | Geometric Feature | Significance |
| Hydrogen Bond | O-H ··· O | Strong, directional interaction | Primary driver of crystal packing in many phenols. |
| Halogen Bond (Type II) | C-Br ··· O | C-Br···O angle approx. 180° | Directional interaction involving the bromine σ-hole; can be a key structure-directing force. mdpi.com |
| Halogen Bond (Type II) | C-Cl ··· O | C-Cl···O angle approx. 180° | Weaker than the bromine equivalent but can still influence packing. |
| This table summarizes key intermolecular interactions expected for this compound based on studies of related compounds. |
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry. Crystal Structure Prediction (CSP) methods aim to find the most thermodynamically stable packing arrangements by generating a multitude of hypothetical crystal structures and ranking them by their lattice energy.
While no specific CSP study for this compound has been reported, the application of these methods would elucidate how the interplay of hydrogen bonding and halogen bonding directs its three-dimensional solid-state architecture. The final predicted structures are typically compared with experimental data from single-crystal X-ray diffraction for validation. nih.gov
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Despite a thorough investigation of available scientific databases and computational chemistry literature, detailed theoretical studies and specific electronic structure analyses for the compound this compound are not publicly available. While extensive research exists for the related compound 4-bromo-2-chlorophenol (B165030) and other substituted phenols, specific computational data concerning the electronic and non-linear optical properties of this compound could not be located.
Computational chemistry is a powerful tool for predicting the properties of molecules. springernature.com Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic behavior of chemical compounds. researchgate.netnih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally indicates a more reactive molecule. nih.gov
Furthermore, these computational methods are instrumental in predicting electronic transitions, which are fundamental to a molecule's absorption of light, and its potential applications in optical technologies. researchgate.net Non-linear optical (NLO) properties, which describe how a material interacts with intense light, are also a significant area of computational investigation. nih.govnih.gov The prediction of NLO properties is vital for the development of new materials for technologies such as optical switching and data storage. nih.gov
While general principles regarding the effects of substituent groups (like bromo, chloro, and methyl groups) on the electronic and NLO properties of phenol rings are well-established, specific, quantitative data for this compound is absent from the reviewed literature. researchgate.net The precise influence of the bromomethyl group at the para position in conjunction with the chloro group at the ortho position on the phenol backbone requires dedicated computational analysis to be accurately determined.
The CAS number for the isomeric compound 2-(bromomethyl)-4-chlorophenol (B3217025) is 117380-00-4, but no associated computational studies were found. chemsrc.com Similarly, while information for 4-bromo-2-chlorophenol (CAS number 3964-56-5) is readily available, this does not allow for a direct and accurate extrapolation to the properties of this compound. nih.govscbt.comsigmaaldrich.com
Advanced Analytical Techniques for 4 Bromomethyl 2 Chlorophenol and Its Derivatives
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation and quantification of 4-(Bromomethyl)-2-chlorophenol from complex matrices. The choice of method depends on the analyte's properties, the required sensitivity, and the sample matrix.
Gas Chromatography (GC) with Flame Ionization (FID), Electron Capture (ECD), and Mass Spectrometric (MS) Detection
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like chlorophenols. For polar analytes such as phenols, derivatization is often employed to enhance volatility and improve chromatographic separation. oup.com
Flame Ionization Detection (FID): GC-FID is a widely used method for the analysis of underivatized phenols. settek.comepa.gov It provides good sensitivity for organic compounds. The technique involves the separation of compounds in a capillary column followed by detection based on the ionization of the analyte in a hydrogen-air flame.
Electron Capture Detection (ECD): GC-ECD is exceptionally sensitive for detecting electronegative compounds, particularly those containing halogens like chlorine and bromine. measurlabs.com This makes it highly suitable for the analysis of this compound. Derivatization of phenols into pentafluorobenzyl ethers can further enhance sensitivity when using GC-ECD. settek.comepa.gov The detector operates by measuring the decrease in a constant electron current caused by the analyte capturing electrons. measurlabs.com Detection limits for chlorophenols using GC-ECD can be in the range of 0.001–0.005 mg/L. oup.com
Mass Spectrometric (MS) Detection: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a definitive method for the identification and quantification of chlorophenols. rsc.org Analytes are separated on a GC column and then ionized, commonly by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target compounds. rsc.org For complex samples, tandem mass spectrometry (GC-MS/MS) can provide even higher selectivity and sensitivity, with detection limits at sub-ppb levels. nih.gov Derivatization, such as acetylation, is often performed prior to GC-MS analysis to improve chromatographic properties. rsc.orgncasi.org
Table 1: Typical GC Conditions for Chlorophenol Analysis
| Parameter | GC-FID | GC-ECD | GC-MS |
|---|---|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film | DB-5, 60 m | PTE-5, 30 m x 0.25 mm, 0.25 µm film acs.org |
| Injector Temp. | 250 °C | 250 °C | 280 °C acs.org |
| Carrier Gas | Helium or Hydrogen | Helium | Helium acs.org |
| Detector Temp. | 300 °C | 300 °C | N/A (Transfer line at 280 °C) acs.org |
| Derivatization | Optional (underivatized) settek.com | Acetylation oup.com or PFBBr derivatization settek.com | Acetylation ncasi.org |
| Detection Limit | ng range | low µg/L to pg range oup.com | ng/L to µg/L range jcsp.org.pknih.gov |
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of phenolic compounds, including those that are not sufficiently volatile for GC analysis. lcms.cz
UV Detection: HPLC coupled with a UV detector is a common method for the analysis of phenolic compounds due to the presence of the chromophoric benzene (B151609) ring. docbrown.info The detection is typically performed at a wavelength of around 280 nm. jcsp.org.pkmdpi.com Reversed-phase columns, such as C18, are frequently used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid like acetic acid to control the pH. jcsp.org.pkmdpi.com The detection limits for many chlorophenols using HPLC-UV are in the range of 10-60 µg/L. jcsp.org.pk For 4-Bromo-2-chlorophenol (B165030) specifically, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com
Fluorescence Detection: While phenols themselves are not strongly fluorescent, HPLC with fluorescence detection can be used after pre-column derivatization with a fluorescent labeling agent. nih.gov This approach significantly enhances sensitivity and selectivity. scirp.org Reagents such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) and 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been successfully used to derivatize phenols for fluorescence detection. nih.govscirp.org This method allows for detection limits in the range of 0.001 to 0.008 mg/L for some chlorophenols. scirp.org
Table 2: HPLC Conditions for Phenolic Compound Analysis
| Parameter | HPLC-UV | HPLC-Fluorescence |
|---|---|---|
| Column | C18 (e.g., Hypersil Gold, 150 x 4.6 mm) mdpi.com | C18 (e.g., Inertsil ODS-4, 50 x 2.1 mm) scirp.org |
| Mobile Phase | Acetonitrile/Water with Acetic Acid mdpi.com | Acetonitrile/Triethylammonium phosphate buffer jcsp.org.pk |
| Flow Rate | 0.8 mL/min mdpi.com | 1.0 mL/min |
| Detection | UV at 278 nm mdpi.com or 280 nm jcsp.org.pk | Fluorescence (e.g., Ex: 400 nm, Em: 500 nm after derivatization) scirp.org |
| Derivatization | Not required (or with UV-absorbing agent) scirp.org | Required (e.g., with DMEQ-COCl) scirp.orgscirp.org |
| Detection Limit | µg/L to mg/L range jcsp.org.pk | ng/L to µg/L range scirp.orgscirp.org |
Capillary Electrophoresis (CE) Coupled with UV Detection
Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of ions in an electric field. It is characterized by high separation efficiency and low sample and reagent consumption. For the analysis of chlorophenols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, allowing for the separation of neutral analytes. The technique coupled with a UV detector has been applied to the separation of various chlorophenol isomers. jcsp.org.pk
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. libretexts.org Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, generating protonated molecules [M+H]+ or deprotonated molecules [M-H]-. mdpi.com For phenolic compounds, ESI is typically performed in negative ion mode, which readily forms stable phenoxide ions. purdue.eduresearchgate.net
The combination of ESI with a high-resolution mass analyzer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, allows for the determination of a molecule's mass with an accuracy in the low parts-per-million (ppm) range. researchgate.net This high accuracy enables the unambiguous assignment of a molecular formula, a critical step in the identification of this compound and its derivatives or degradation products. rsc.org
Targeted Mass Spectrometric Detection with Charge-Tagged Derivatization
For highly sensitive and selective quantification, especially in complex matrices, targeted mass spectrometry, often using tandem mass spectrometry (MS/MS), is the method of choice. ulisboa.ptresearchgate.net To enhance ionization efficiency and improve detection limits in ESI-MS, a strategy known as charge-tagged derivatization can be employed.
This approach involves reacting the analyte with a derivatizing agent that introduces a permanent charge (either positive or negative) onto the molecule. dphen1.com This pre-formed ion can then be detected with high sensitivity. For phenols, derivatization with reagents that introduce a permanently charged group can significantly improve their response in mass spectrometry. For instance, derivatization of phenols with 2-sulfobenzoic anhydride (B1165640) introduces a negatively charged sulfonate group, improving detection by negative ion MALDI-MS. nih.gov A similar principle can be applied to ESI-MS, where a fixed-charge tag ensures efficient ionization, independent of the mobile phase composition, leading to robust and sensitive detection of the target analyte.
Sample Preparation and Pre-concentration Techniques
The accurate determination of this compound and its derivatives in various environmental and biological matrices often requires sophisticated sample preparation and pre-concentration steps. These techniques are essential to isolate the analytes from complex sample constituents and to increase their concentration to a level amenable for instrumental analysis.
Solid-Phase Extraction (SPE) using Advanced Sorbents (e.g., Hypercrosslinked Polymers)
Solid-Phase Extraction (SPE) is a widely used technique for the separation and pre-concentration of analytes from liquid samples. The effectiveness of SPE is largely dependent on the choice of the sorbent material. In recent years, advanced sorbents such as hypercrosslinked polymers (HCPs) have gained significant attention for the extraction of chlorophenols due to their high surface area, tunable porosity, and excellent chemical stability.
HCPs are a class of porous organic polymers synthesized through a cross-linking reaction of aromatic monomers. This process results in a rigid, three-dimensional network with a large surface area and a high density of adsorption sites. These properties make HCPs highly efficient for trapping organic molecules like chlorophenols from aqueous solutions. For instance, novel hypercrosslinked polymers have been successfully fabricated and employed as SPE adsorbents for the enrichment of chlorophenols from water, honey, and beverage samples. nih.gov
The extraction mechanism using HCPs often involves multiple interactions, including strong polar interactions, hydrogen bonding, and π-π interactions between the polymer and the chlorophenol analytes. nih.gov Researchers have synthesized various functionalized HCPs to enhance selectivity and adsorption capacity. For example, carbonyl-functional and hydroxyl-functionalized HCPs have demonstrated high recovery rates and low limits of detection for chlorophenols in complex matrices. nih.govnih.gov In a typical SPE procedure using HCPs, the sample is passed through a cartridge packed with the polymer. The analytes are adsorbed onto the sorbent, while the matrix components are washed away. Subsequently, the retained analytes are eluted with a small volume of an appropriate organic solvent, resulting in a concentrated and purified extract.
Table 1: Performance of Hypercrosslinked Polymers in SPE of Chlorophenols
| Sorbent Type | Sample Matrix | Recovery (%) | Limit of Detection (LOD) |
|---|---|---|---|
| Carbonyl-functional HCP nih.gov | Tap Water | 89.0 - 108.4 | 0.15 - 0.3 ng/mL |
| Carbonyl-functional HCP nih.gov | Honey | 81.4 - 118.2 | 2.5 - 6.0 ng/g |
| Hydroxyl-functionalized HCP nih.gov | Water | 80.7 - 119 | 0.06 - 0.10 ng/mL |
| Hydroxyl-functionalized HCP nih.gov | Honey | 80.7 - 119 | 0.80 - 1.75 ng/g |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, speed, low cost, and minimal consumption of organic solvents. rsc.orgtandfonline.com It is based on a ternary solvent system where an appropriate mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample containing the analyte. rsc.org This action forms a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, creating a large surface area for efficient mass transfer of the analyte from the aqueous sample to the extraction solvent.
The selection of the extraction solvent (typically a water-immiscible organic solvent with a density higher than water, like chloroform or tetrachloroethylene) and the disperser solvent (a water-miscible solvent such as acetone (B3395972), methanol, or acetonitrile) is critical for achieving high extraction efficiency. rsc.orgtandfonline.com After the extraction, the mixture is centrifuged to separate the fine droplets of the extraction solvent from the aqueous phase. The sedimented phase, containing the concentrated analyte, is then collected and analyzed.
DLLME has been successfully applied for the determination of various chlorophenols in water samples, coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis. tandfonline.comnih.gov Key parameters that influence the extraction efficiency, such as the type and volume of the extraction and disperser solvents, sample pH, and extraction time, are typically optimized to achieve the best performance. tandfonline.comresearchgate.net The method has shown good enrichment factors, low limits of detection, and satisfactory recoveries for a range of chlorophenols. nih.gov
Table 2: Typical Parameters and Performance of DLLME for Chlorophenol Analysis
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Extraction Solvent | Chloroform (150 µL) | tandfonline.com |
| Disperser Solvent | Acetone (1000 µL) | tandfonline.com |
| Sample Volume | 10 mL | tandfonline.com |
| Sample pH | 2 | tandfonline.com |
| Extraction Time | 5 min | tandfonline.com |
| Linearity Range | 1 - 300 µg/L | nih.gov |
| Limits of Detection | 0.010 - 0.75 µg/L | tandfonline.comnih.gov |
Molecularly Imprinted Polymers (MIPs) for Selective Analyte Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and functional group orientation to a target analyte (the template molecule). mdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly effective materials for selective sample preparation. mdpi.com
The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are specifically tailored to the analyte. When a sample containing the analyte is passed through the MIP, the target molecules are selectively retained in these cavities, while other structurally different molecules pass through.
MIPs have been widely used as selective sorbents in a technique known as Molecularly Imprinted Solid-Phase Extraction (MISPE). This approach offers enhanced selectivity compared to traditional SPE methods. mdpi.com For the analysis of chlorophenols, MIPs can be synthesized using a specific chlorophenol, such as 4-chlorophenol, as the template. researchgate.net These polymers have demonstrated the ability to selectively extract not only the template molecule but also other structurally related compounds, such as other 4-chloro-substituted phenols, from environmental water samples. researchgate.net The use of MIPs can significantly reduce matrix effects and improve the accuracy and precision of the analytical results. csic.es
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are two of the most powerful methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H-NMR and ¹³C-NMR are crucial for confirming its structure.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the substitution pattern, they will exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) arising from spin-spin coupling with neighboring protons. Based on data for 4-bromo-2-chlorophenol, the proton adjacent to the hydroxyl group is expected at a lower field, while the others will be at slightly higher fields. chemicalbook.com
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group will give rise to a singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the range of 4.0 - 5.0 ppm.
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found between 5.0 and 7.0 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the bromomethyl carbon.
Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents (-OH, -Cl, -CH₂Br, and the bromine atom's position if it were a bromophenol). The carbon atom attached to the hydroxyl group (C-OH) will be shifted downfield (typically 150-160 ppm). The carbon attached to the chlorine atom (C-Cl) will also be in a characteristic range (around 120-130 ppm). The carbon bearing the bromomethyl group will also have a specific chemical shift.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear at a higher field compared to the aromatic carbons, typically in the range of 30-40 ppm.
Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ, ppm) for this compound *
| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | - |
| -OH | 5.0 - 7.0 (broad s) | - |
| -CH₂Br | 4.0 - 5.0 (s) | 30 - 40 |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-Cl | - | 120 - 130 |
| Other Aromatic C | - | 115 - 140 |
*Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the range of 1200-1300 cm⁻¹.
C-Cl Stretching: The absorption band for the C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. nist.gov
C-Br Stretching: The C-Br stretching vibration also appears in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
C-H Bending (Aromatic): Out-of-plane bending vibrations for the aromatic C-H bonds occur in the 690-900 cm⁻¹ region, and the specific pattern can provide information about the substitution pattern on the benzene ring.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3030 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
X-Ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction (XRD) is a cornerstone analytical technique for the detailed structural elucidation of crystalline solids at an atomic level. mdpi.com It provides comprehensive information regarding the internal lattice structure, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This technique is bifurcated into two primary methodologies: single-crystal XRD and powder XRD, each offering unique insights into the material's structure and composition. Single-crystal XRD is unparalleled for determining the precise three-dimensional arrangement of atoms within a crystal, while powder XRD is indispensable for analyzing the bulk properties of a microcrystalline sample, such as phase purity and composition. ncl.ac.uknih.gov
Single-Crystal X-Ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the definitive method for obtaining an unambiguous determination of a molecule's crystal structure. mdpi.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can construct a detailed three-dimensional model of the electron density, from which atomic positions, bond lengths, angles, and stereochemistry can be precisely determined. carleton.edu
While the specific crystal structure for this compound is not extensively detailed in available literature, analysis of its derivatives and structurally related compounds demonstrates the power of SCXRD in characterizing this class of molecules. For instance, the study of Schiff base derivatives provides significant insight into their molecular geometry and intermolecular interactions.
Research Findings on a Related Derivative
A detailed crystallographic study was conducted on 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, a derivative containing the key bromo- and chloro-substituted phenolic moiety. The analysis provided a comprehensive understanding of its solid-state structure. nih.gov The molecule was found to crystallize in the orthorhombic system. A significant feature of its molecular conformation is the presence of a strong intramolecular O—H···N hydrogen bond, which stabilizes the structure. nih.gov The crystal packing is further influenced by intermolecular interactions, including Cl···Cl and Br···Br contacts, as well as C—H···O and C—H···π interactions. nih.gov
The crystallographic data for this derivative are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉BrClNO |
| Formula Weight (Mᵣ) | 310.57 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.9964 (15) |
| b (Å) | 55.786 (12) |
| c (Å) | 6.1443 (14) |
| Volume (V) (ų) | 2398.1 (9) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 298 |
Similarly, studies on other related Schiff bases, such as one derived from 2-((E)-(p-tolylimino) methyl)-6-bromo-4-chlorophenol, have shown that these compounds often crystallize in the monoclinic system. These analyses provide conclusive proof of molecular structure and conformation in the solid state.
Powder X-Ray Diffraction (PXRD)
Powder X-ray diffraction is a critical tool for the characterization of bulk crystalline materials. ncl.ac.uk Unlike SCXRD, which analyzes a single crystal, PXRD examines a sample composed of many tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov
The primary applications of PXRD in the context of this compound and its derivatives include:
Phase Identification: PXRD is used to identify the crystalline phases in a bulk sample by comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File™ (PDF®). semanticscholar.org
Purity Assessment: It is crucial for determining the phase purity of a synthesized compound. ncl.ac.uk After a structure is determined via single-crystal analysis, PXRD is used to verify that the bulk sample consists of the same single phase. The presence of peaks from impurities or other polymorphic forms can be readily detected. ncl.ac.uknih.gov
Quantitative Analysis: With appropriate calibration, PXRD can be used to determine the relative amounts of different crystalline phases in a mixture. ncl.ac.uk
The standard procedure involves grinding the bulk sample into a fine powder, which is then irradiated with a monochromatic X-ray beam. icdd.com A detector records the intensity of the diffracted X-rays at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to the material's crystal structure. By comparing the measured powder pattern of a synthesized batch of a this compound derivative to a pattern simulated from its known single-crystal structure, one can confirm the purity and structural integrity of the bulk material. ncl.ac.uk This verification is a critical step in chemical synthesis and materials science to ensure that the properties measured correspond to the desired pure compound.
Applications in Advanced Organic Synthesis
Intermediate in Pharmaceutical Synthesis
The structural motifs present in 4-(bromomethyl)-2-chlorophenol are of significant interest in medicinal chemistry for the synthesis of new therapeutic agents. The ability to selectively functionalize different parts of the molecule provides a pathway to a diverse array of potential drug candidates.
Precursor for Angiotensin II Antagonists (e.g., Sartans)
While direct literature detailing the use of this compound in the synthesis of commercial sartans is not prevalent, its structural analogue, 4-bromomethyl-2'-cyanobiphenyl, is a key intermediate in the synthesis of valsartan, an angiotensin II receptor blocker. google.com The synthesis involves the alkylation of L-valine methyl ester with 4-bromomethyl-2'-cyanobiphenyl. google.com The bromomethyl group is the key reactive site for this alkylation. The synthesis of various angiotensin II receptor antagonists often involves the alkylation of a heterocyclic moiety with a substituted benzyl (B1604629) bromide. nih.gov This suggests that this compound could potentially serve as a precursor for novel sartan-like molecules, where the chloro and hydroxyl groups could be used to modify the pharmacological properties of the resulting antagonist.
Building Block for Novel Therapeutic Agents
The reactivity of the bromomethyl group allows for its conversion into various other functionalities, making this compound a valuable starting material for creating libraries of novel compounds for drug discovery. For instance, the synthesis of new bromophenol derivatives with potential biological activities often involves the alkylation of other molecules with brominated precursors. mdpi.com The phenolic hydroxyl group can also be a site for modification, further expanding the diversity of accessible structures.
Development of Agrochemicals and Dyes
4-Bromo-2-chlorophenol (B165030), a closely related compound, is a known intermediate in the production of the organophosphorus pesticide profenofos (B124560). guidechem.comgoogle.com The synthesis involves the reaction of 4-bromo-2-chlorophenol with O-ethyl-S-n-propyl-thiophosphoric acid chloride. While this compound itself is not directly cited in this specific synthesis, its structural similarity suggests its potential as a building block in the development of other agrochemicals. The introduction of the bromomethyl group offers a handle for further chemical modification to create new pesticides with potentially improved properties.
There is limited information available in the reviewed literature regarding the specific application of this compound in the synthesis of dyes. However, substituted phenols and benzaldehydes are common precursors in the synthesis of various classes of dyes. researchgate.net The reactivity of the bromomethyl group could, in principle, be utilized to anchor the chromophoric system to a substrate or to introduce other functional groups to modulate the color and properties of a dye molecule.
Diversification of Chemical Structures via Derivatization
The presence of both a benzylic bromide and a phenol (B47542) group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse set of chemical structures.
Carbon-Carbon Bond Formation (e.g., Alkylation, Cross-Coupling)
The bromomethyl group is an excellent electrophile for carbon-carbon bond formation reactions. It can readily participate in alkylation reactions with various nucleophiles, including carbanions and enolates, to form a new C-C bond. chemrevise.orgillinois.edugoogle.com
Furthermore, the aryl halide component of the molecule can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. mdpi.comnih.govnih.gov In a molecule with multiple halide substituents, regioselective coupling can often be achieved based on the different reactivities of the C-X bonds. mdpi.comnih.gov For instance, the C-Br bond is generally more reactive than the C-Cl bond in such reactions. This allows for the selective formation of a biaryl linkage at the position of the bromine atom, while leaving the chlorine atom intact for subsequent transformations.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Friedel-Crafts Alkylation | Aromatic compound, Lewis acid (e.g., AlCl₃) | Diaryl methanes |
| Cyanide Alkylation | KCN, ethanol/water | Phenylacetonitriles |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl compounds |
Synthesis of Ethers, Thioethers, Amines, and Esters
The versatile reactivity of this compound extends to the formation of various carbon-heteroatom bonds, leading to the synthesis of a wide range of derivatives.
Ethers: The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide in a Williamson ether synthesis to yield an ether. youtube.comlibretexts.orgyoutube.com Alternatively, the bromomethyl group can react with an alkoxide or phenoxide to form a benzyl ether.
Thioethers: Thioethers can be synthesized by the reaction of the bromomethyl group with a thiol or a thiolate anion. researchgate.nettaylorandfrancis.comacsgcipr.orggoogle.com This reaction typically proceeds via an SN2 mechanism. acsgcipr.org
Amines: The bromomethyl group can undergo nucleophilic substitution with ammonia (B1221849) or primary or secondary amines to produce benzylamines.
Esters: The phenolic hydroxyl group can be acylated with an acid chloride or anhydride (B1165640) to form an ester. organic-chemistry.orggoogle.comnih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Table 2: Derivatization Reactions of this compound
| Functional Group to be Synthesized | Reagent | Resulting Functional Group |
| Ether | Alkyl halide (from OH group) or Alkoxide (from CH₂Br group) | -O-Alkyl or -CH₂-O-Alkyl |
| Thioether | Thiol or Thiolate | -CH₂-S-Alkyl/Aryl |
| Amine | Ammonia, Primary/Secondary Amine | -CH₂-NH₂, -CH₂-NHR, -CH₂-NR₂ |
| Ester | Acid chloride or Anhydride | -O-C(=O)-R |
The Role of this compound in Polymer Science: An Uncharted Territory
Despite a comprehensive search of available scientific literature and chemical databases, no specific applications of the chemical compound this compound as a monomer or a functional initiator in polymer architectures have been documented.
While the structural features of this compound, specifically the presence of a reactive bromomethyl group, suggest its potential utility as a functional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), no published research appears to have explored this possibility.
The bromomethyl group is a well-established initiating moiety for ATRP and other controlled polymerization methods. This functionality allows for the controlled growth of polymer chains from the initiator core, enabling the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The phenolic hydroxyl group could also offer a site for further functionalization of the resulting polymer.
However, the absence of any studies detailing the use of this compound for this purpose means that there is no data to present on its efficiency as an initiator, the types of monomers it can polymerize, or the properties of any resulting polymers. Similarly, there is no indication in the available literature of this compound being used as a monomer in any polymerization process.
In the field of polymer science, related compounds such as 4-chloromethylstyrene have been extensively used as monomers and for post-polymerization modification to introduce functional groups. The principles governing the use of such benzyl halide derivatives as initiators are well-understood. These initiators are typically employed in the presence of a transition metal catalyst and a ligand to control the polymerization of various vinyl monomers, including styrenes, acrylates, and methacrylates.
The lack of information on this compound in this context suggests that it may not have been synthesized for this purpose, or that research into its use remains unpublished or proprietary. It is also possible that other commercially available initiators with similar functionalities are more efficient or easier to synthesize, limiting the exploration of this specific compound.
Therefore, the section on the "Utilization as a Monomer or Functional Initiator in Polymer Architectures" for this compound cannot be written at this time due to the absence of any relevant research findings.
Environmental and Metabolic Fate Studies: Chemical Transformation and Detection
Chemical Transformation in Biological Systems
4-Bromo-2-chlorophenol (B165030) is a primary detoxification product of profenofos (B124560). nih.govnih.govsigmaaldrich.comsigmaaldrich.comescholarship.org The transformation from the parent pesticide to this metabolite is a critical pathway mediated by specific enzyme systems within biological organisms.
The biotransformation of profenofos into 4-bromo-2-chlorophenol (BCP) is primarily a detoxification reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net While most organophosphate pesticides require metabolic activation to exert their toxic effects, profenofos is active in its parent form, and CYP-mediated metabolism leads to its detoxification. nih.gov
In vitro studies using human liver microsomes and specific recombinant human CYP enzymes have identified the key players in this metabolic process. nih.govnih.govescholarship.org Of nine human CYPs studied, only CYP3A4, CYP2B6, and CYP2C19 demonstrated the ability to metabolize profenofos to BCP. nih.govnih.govsigmaaldrich.comescholarship.org
Table 1: Michaelis-Menten Kinetic Parameters for 4-Bromo-2-chlorophenol (BCP) Formation by Human CYP Enzymes
| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (ml/min/nmol CYP) |
|---|---|---|---|
| CYP2C19 | 0.52 | 25.1 | 48.8 |
| CYP2B6 | 1.02 | 47.9 | 46.9 |
| CYP3A4 | 18.9 | 19.2 | 1.02 |
4-Bromo-2-chlorophenol has been definitively identified as a specific and biologically inactive metabolite of profenofos. nih.govsigmaaldrich.com Its presence in biological samples serves as a reliable biomarker for exposure to the parent pesticide. nih.govnih.govescholarship.org A study conducted with agricultural workers in Egypt demonstrated a significant increase in urinary BCP levels during the application of profenofos, confirming the link between exposure and metabolite excretion. nih.govnih.govsigmaaldrich.comescholarship.org
The identification of BCP is also relevant in food science. An instance of an off-odor in melons treated with profenofos led to an investigation. nih.gov While profenofos itself was not detected, analysis of melon volatiles by steam distillation and gas chromatography-mass spectrometry (GC/MS) identified 4-bromo-2-chlorophenol. nih.gov It was concluded that the hydrolysis of profenofos to BCP was responsible for the taint in the melons. nih.gov
Occurrence and Analytical Detection in Environmental Matrices
The use of profenofos in agriculture can lead to the contamination of environmental compartments with both the parent compound and its metabolite, 4-bromo-2-chlorophenol. guidechem.complantarchives.org Consequently, robust analytical methods are required for their detection and quantification.
Phenolic compounds, including chlorophenols, are recognized as significant water pollutants due to their widespread use and potential toxicity. thermofisher.coms4science.at 4-bromo-2-chlorophenol, as a degradation product of profenofos, can be found in water bodies affected by agricultural runoff. plantarchives.org Long-term exposure to water contaminated with profenofos and its byproducts is a health concern. plantarchives.org
Several analytical techniques are employed for the determination of chlorophenols in water. U.S. EPA Method 528, for example, provides a framework for the gas chromatography-mass spectrometry (GC-MS) analysis of phenols in water after solid-phase extraction (SPE). thermofisher.com High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is another effective method for the separation and quantification of chlorophenols in water samples. s4science.at These methods often involve a pre-concentration step to achieve the low detection limits required for environmental monitoring. thermofisher.com
The trace analysis of 4-bromo-2-chlorophenol in complex environmental samples like soil and water necessitates sensitive and selective methods. guidechem.come-bookshelf.de Various chromatographic techniques have been developed and are commonly reported in the literature for the qualitative and quantitative analysis of BCP. guidechem.com
Commonly used methods include gas chromatography with a flame ionization detector (GC-FID) and liquid chromatography (LC). guidechem.com For instance, a GC-FID method has been established to determine BCP content in technical grade profenofos, achieving good separation and accurate quantification. guidechem.complantarchives.org High-performance liquid chromatography (HPLC) using an ODS (octadecylsilane) column and a UV detector has also been successfully applied for the quantitative analysis of BCP in emulsifiable concentrate formulations of profenofos. guidechem.com For air samples, a method involving thermal desorption from a Tenax sampling tube followed by GC with electron capture detection (GC-ECD) has been developed. guidechem.com The choice of method often depends on the sample matrix and the required level of sensitivity. e-bookshelf.deepa.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Green Synthetic Routes
The pursuit of green chemistry principles is a paramount trend in chemical synthesis. For 4-(Bromomethyl)-2-chlorophenol, this involves moving away from hazardous reagents and solvents. Traditional bromination methods often utilize elemental bromine and chlorinated solvents like carbon tetrachloride, which pose significant environmental and health risks. google.com
Future research will likely focus on alternative, greener approaches. One promising avenue is the use of solid-supported reagents and catalysts, which can be easily recovered and reused, minimizing waste. Another area of exploration is the use of less toxic and more environmentally benign solvents, such as water or ethanol, in conjunction with phase-transfer catalysts to facilitate the reaction. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also a key goal to improve efficiency and reduce waste. mdpi.com
The principles of green synthesis that can be applied to the production of this compound include:
Prevention of waste: Designing synthetic pathways that minimize the generation of byproducts.
Atom economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of less hazardous chemical syntheses: Employing substances that possess little or no toxicity to human health and the environment. mlsu.ac.in
Designing safer chemicals: Minimizing toxicity while maintaining efficacy of function. mlsu.ac.in
Safer solvents and auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents. mlsu.ac.in
Design for energy efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. mlsu.ac.in
Exploration of Undiscovered Reactivity Pathways and Catalytic Systems
While the bromomethyl and phenolic hydroxyl groups are the primary reactive sites of this compound, there is still potential to uncover novel reactivity pathways. Research into the selective activation of the C-Cl or C-Br bonds through innovative catalytic systems could open up new avenues for functionalization.
For instance, the use of transition-metal catalysts, such as those based on palladium, nickel, or copper, could enable cross-coupling reactions at the chloro or bromo positions, allowing for the introduction of a wide range of substituents. scienceintheclassroom.org The development of photoredox catalysis could also provide a mild and efficient method for generating radicals from the bromomethyl group, leading to new C-C and C-heteroatom bond-forming reactions.
Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes like peroxidases could facilitate the selective oxidation of the phenol (B47542) group, leading to the formation of valuable quinone derivatives. nih.gov The exploration of chemo-enzymatic strategies, combining the advantages of both chemical and biological catalysis, is another promising area of research.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure and reactivity of this compound. researchgate.net These models can provide valuable insights into reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new catalysts and synthetic routes. frontiersin.org
For example, computational modeling can be used to:
Calculate the bond dissociation energies of the C-Br and C-Cl bonds to predict their relative reactivity.
Model the transition states of different reaction pathways to determine the most favorable routes.
Simulate the interaction of this compound with different catalysts to identify the most effective systems.
Predict the properties of novel derivatives of this compound, such as their biological activity or material properties.
Molecular dynamics simulations can also be employed to study the behavior of this compound and its derivatives in different solvent environments and their interactions with biological macromolecules. nih.gov
Table 1: Computational Methods in Chemical Research
| Computational Method | Application in Studying this compound |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and reaction mechanisms. researchgate.net |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule and its derivatives in various environments. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions and interactions with large biological systems. frontiersin.org |
Integration of Cheminformatics and Machine Learning for Structure-Function Relationship Studies
Cheminformatics and machine learning are powerful tools for analyzing large datasets and identifying structure-activity relationships (SAR) and structure-property relationships (SPR). By building computational models based on existing data for derivatives of this compound, it is possible to predict the biological activity, toxicity, and physicochemical properties of new, unsynthesized compounds. nih.gov
This approach can significantly accelerate the drug discovery and material design process by prioritizing the synthesis of the most promising candidates. Machine learning algorithms can be trained to recognize the structural features that are important for a particular function, allowing for the rational design of new molecules with improved properties.
Table 2: Applications of Cheminformatics and Machine Learning
| Technique | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives. |
| Predictive Modeling | Forecasting physicochemical properties and potential toxicity. |
| Virtual Screening | Identifying promising lead compounds from large virtual libraries. |
Miniaturization and Automation of Analytical Platforms for High-Throughput Screening
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. nih.gov By miniaturizing and automating the synthesis and screening of derivatives of this compound, it is possible to explore a much larger chemical space in a shorter amount of time. scienceintheclassroom.orgnih.gov
Microfluidic devices, or "lab-on-a-chip" systems, can be used to perform reactions on a very small scale, reducing the amount of reagents and waste generated. unizg.hr These systems can be integrated with automated analytical techniques, such as mass spectrometry or fluorescence spectroscopy, to allow for the rapid analysis of the reaction products. nih.gov This approach is particularly useful for optimizing reaction conditions and for identifying new catalysts and reaction pathways. mdpi.com
The integration of these technologies will enable a paradigm shift in the discovery and development of new applications for this compound and its derivatives, moving towards a more efficient, sustainable, and data-driven approach.
Q & A
Q. What are the established synthesis routes for 4-(Bromomethyl)-2-chlorophenol, and how can their efficiency be evaluated?
- Methodological Answer : Synthesis typically involves bromination of 2-chlorophenol derivatives. For example, intermediates like 2-chloro-4-methylphenol can undergo radical bromination using N-bromosuccinimide (NBS) under controlled conditions. Efficiency is assessed via yield optimization, purity analysis (HPLC or GC-MS), and characterization (FTIR, NMR). Recrystallization from dichloromethane or ethanol improves purity, as demonstrated in analogous bromo-chloro compound syntheses . Comparative studies using alternative brominating agents (e.g., Br₂/Fe) should evaluate reaction selectivity to avoid polybrominated byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR and NMR : FTIR identifies functional groups (e.g., -OH, C-Br, C-Cl), while ¹H/¹³C NMR resolves substituent positions (e.g., bromomethyl at C4, chloro at C2). For example, in similar compounds, NMR coupling constants confirm para-substitution patterns .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Single-crystal studies of analogous bromo-chloro compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) reveal bond lengths (C-Br: ~1.9 Å) and torsional angles critical for reactivity predictions .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : RSM, coupled with Central Composite Design (CCD), systematically evaluates variables (e.g., temperature, reagent molar ratios, reaction time). For instance, CCD was applied to optimize 2-chlorophenol removal by varying pH, sorbent dosage, and concentration, achieving >90% efficiency . Adapting this framework:
Q. How do structural modifications in bromo-chloro phenolic derivatives influence their biological or catalytic activity?
- Methodological Answer : Substituent positioning alters electronic and steric properties. For example:
- Electron-Withdrawing Groups (EWGs) : A bromomethyl group at C4 increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Biological Activity : Analogous compounds with trifluoromethoxy groups show increased lipophilicity and enzyme inhibition potential . Comparative molecular docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like cytochrome P450 enzymes .
Q. What strategies resolve discrepancies in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, light exposure). Systematic approaches include:
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., dibrominated derivatives).
- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy quantifies intermediate stability.
- Reproducibility Checks : Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidative side reactions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Store in amber glass bottles at 2–8°C, away from light and moisture to prevent decomposition.
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
